2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
Scientific Research Applications
Purine Derivative Synthesis and Structural Analysis
- The synthesis and X-ray study of novel purine and pyrimidine derivatives reveal insights into the structural configuration and intermolecular hydrogen bonding of these compounds, offering a foundation for further chemical and pharmacological investigations (Cetina et al., 2004).
Reaction Mechanisms and Derivative Formation
- Research on the ring cleavage reaction of 1, 3-oxazine-2, 4(3H)-dione derivatives with amines provides valuable insights into the chemical behavior and potential synthesis pathways for related purine derivatives, expanding the toolkit for creating new chemical entities (Kinoshita et al., 1989).
Tautomerism and Low-Temperature NMR Studies
- Investigations into tautomerism in purine derivatives via low-temperature NMR spectroscopy shed light on the dynamic nature of these compounds, which is crucial for understanding their biological interactions and stability (Sečkářová et al., 2004).
Potential Plant-Growth Regulating Properties
- New purine derivatives have been identified for their potential plant-growth regulating properties, highlighting the agricultural applications of such compounds in enhancing crop yields and managing plant development (El-Bayouki et al., 2013).
Bioactivity and Antimicrobial Evaluation
- The synthesis and evaluation of purine-substituted N-acyl-α-carboxamides through the Ugi four-component reaction approach demonstrate the antimicrobial potential of these compounds, offering new avenues for the development of antimicrobial agents (Kaur et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-10-3-8-14(9-11(10)2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)12-4-6-13(21)7-5-12/h3-9H,1-2H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJASEQXOQXTVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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